molecular formula C13H15N3O2 B13945181 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl- CAS No. 55228-52-9

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl-

Cat. No.: B13945181
CAS No.: 55228-52-9
M. Wt: 245.28 g/mol
InChI Key: QCZOFCZSRQWFTA-UHFFFAOYSA-N
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Description

The compound 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl- is a pyrazole derivative characterized by a 1-phenyl group at position 1, a methoxy group at position 5, and an N,N-dimethylcarboxamide substituent at position 2.

Properties

CAS No.

55228-52-9

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

5-methoxy-N,N-dimethyl-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-15(2)13(17)11-9-12(18-3)16(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

QCZOFCZSRQWFTA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NN(C(=C1)OC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Pyrazole-3-carboxamide Derivatives

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

One of the most common and straightforward routes to substituted pyrazoles involves the cyclocondensation reaction between 1,3-diketones (or 1,3-dicarbonyl compounds) and hydrazine derivatives. This reaction forms the pyrazole ring system through nucleophilic attack and ring closure.

  • Girish et al. demonstrated a nano-ZnO catalyzed green protocol for synthesizing 1,3,5-substituted pyrazoles by condensation of phenylhydrazine with ethyl acetoacetate, achieving excellent yields (~95%) with short reaction times and easy work-up.

  • Ohtsuka et al. reported a one-pot addition–cyclocondensation between chalcones and arylhydrazines catalyzed by copper triflate and ionic liquids, producing 1,3,5-triarylpyrazoles in good yields (~82%).

This approach is applicable for preparing pyrazole cores bearing phenyl substituents, which is relevant for the 1-phenyl substitution in the target compound.

Formation of Pyrazole-3-carboxylic Acid and Derivatives

The pyrazole-3-carboxylic acid scaffold is a key intermediate for preparing carboxamide derivatives. According to Yildirim and Kandemir, 1H-pyrazole-3-carboxylic acid can be synthesized from furan-2,3-dione and phenylhydrazine, followed by conversion to the acid chloride intermediate. This acid chloride then reacts with various amines to yield the corresponding carboxamides.

Specific Preparation Methods of 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl-

Synthesis via Acid Chloride Intermediate and Amine Coupling

The most direct and commonly reported method for preparing pyrazole-3-carboxamides involves:

This approach is supported by the work of Yildirim and Kandemir, who synthesized various 1H-pyrazole-3-carboxamides by reacting the acid chloride with amines under reflux conditions in solvents such as benzene or toluene, often with a catalytic amount of sulfuric acid.

Table 1: Representative Reaction Conditions for Carboxamide Formation from Acid Chloride
Step Reagents/Conditions Yield (%) Notes
Acid chloride formation Thionyl chloride, reflux, inert atmosphere 70-90 High purity acid chloride needed
Amide coupling N,N-dimethylamine, benzene/toluene, reflux 50-85 Catalytic sulfuric acid used
Purification Recrystallization from methanol/ethanol - Crystallinity confirms purity

Cycloaddition and Dipolar Cycloaddition Approaches

He et al. reported a 1,3-dipolar cycloaddition of ethyl α-diazoacetate with phenylpropargyl compounds in the presence of zinc triflate catalyst to form pyrazole-5-carboxylates in good yield (89%). Such methods provide access to pyrazole carboxylates that can be further converted to carboxamides.

Summary of Preparation Methods

Method Key Steps Advantages Limitations
Cyclocondensation of 1,3-diketones with hydrazines Formation of pyrazole ring from diketone and hydrazine derivatives Simple, high yield, versatile substitution patterns May require further functional group manipulation
Acid chloride intermediate + amine coupling Conversion of pyrazole-3-carboxylic acid to acid chloride, then coupling with N,N-dimethylamine Direct amide formation, good yields, well-established Requires handling of acid chlorides, moisture sensitive
Reduction of nitro precursors with hydrazine hydrate and catalytic FeO(OH)/C Reduction of nitro group to amide under catalytic conditions High yield, recyclable catalyst, mild conditions Catalyst preparation and recovery needed
1,3-Dipolar cycloaddition of diazo compounds Cycloaddition to form pyrazole carboxylates, then conversion to amides High regioselectivity, good yields Requires diazo compounds, multi-step

Detailed Reaction Example from Literature

Preparation of N-[4-(Morpholinomethyl)phenyl]-1H-pyrazole-3-carboxamide Derivative (Related Methodology)

  • Starting from nitro-benzyl bromide, reaction with N-methylpiperazine and triethylamine in dichloromethane under ice bath and reflux.

  • Reduction of nitro group to amide using hydrazine hydrate and FeO(OH)/C catalyst in refluxing 95% ethanol.

  • Acylation with cyclopropylamine and carbonyldiimidazole (CDI) to yield the pyrazole-3-carboxamide derivative.

  • Purification by column chromatography and characterization by IR, NMR, and elemental analysis.

Yield: 56.1% for the final product with melting point 156–158°C.

This method illustrates the synthetic sequence of substitution, reduction, and acylation that can be adapted for different amines including N,N-dimethylamine and methoxy-substituted pyrazoles.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl, is a chemical compound featuring a pyrazole ring, a methoxy group, and a phenyl substituent. Its molecular formula is C13H15N3O2, with a molecular weight of approximately 245.28 g/mol . This compound is investigated for its potential applications in pharmaceuticals and agrochemicals, due to its biological activity and ability to interact with various biological targets.

Potential Applications

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl- exhibits significant biological activity, particularly as an enzyme inhibitor. Interaction studies have indicated that 1H-Pyrazole-3-carboxamide can act on multiple biological targets, including various enzymes involved in metabolic pathways. Its ability to inhibit enzyme activity makes it valuable for exploring therapeutic avenues in conditions where enzyme regulation is crucial. Further studies are needed to elucidate the precise mechanisms of action and the extent of its interactions with different biological molecules.

Pharmaceutical Applications

Due to its enzyme inhibition properties, 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl- is a candidate for drug development, especially in areas related to enzyme regulation and inhibition.

Agrochemical Applications

The compound has potential applications in agrochemicals.

Enzyme Inhibition

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl- exhibits significant biological activity, particularly as an enzyme inhibitor. It interacts with specific molecular targets, blocking their activity through binding at the active sites of enzymes. This property makes it a candidate for further investigation in drug development, especially in areas related to enzyme regulation and inhibition.

Structural Similarities

Several compounds share structural similarities with 1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl-:

Compound NameStructural FeaturesUnique Aspects
1-Phenyl-3-methyl-5-pyrazoloneContains a pyrazolone ringDifferent nitrogen positioning affects reactivity
5-Methoxy-1,3-dimethylpyrazoleShares methoxy group and pyrazole structureDimethyl substitution alters biological activity
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleStructurally related with different substituentsFluorophenyl group enhances lipophilicity

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-methoxy-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
Target Compound 1-Ph, 3-(N,N-dimethylcarboxamide), 5-OMe ~315 g/mol* High lipophilicity; potential for CNS penetration
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide 1-(3-Cl-Ph), 3-(N-methylcarboxamide), 5-OMe 295.7 g/mol Reduced steric bulk vs. N,N-dimethyl; improved solubility
N-Benzyl-5-(3,4-dimethoxyphenyl)-N-hydroxy-1-phenylpyrazole-3-carboxamide 1-Ph, 3-(N-benzyl-N-hydroxycarboxamide), 5-(3,4-diOMe-Ph) 487.5 g/mol Bulky substituents reduce bioavailability; hydroxyl enhances polarity
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide 1-(4-F-Ph), 5-(2-OMe-Ph) ~310 g/mol Fluorine enhances metabolic stability; ortho-methoxy may hinder binding

*Ph = Phenyl; OMe = Methoxy; F = Fluorine; Cl = Chlorine
*Estimated based on analogous structures.

Key Research Findings

SAR Insights: The N,N-dimethyl group on the carboxamide reduces metabolic degradation compared to N-monosubstituted analogs . Methoxy groups at position 5 enhance hydrogen bonding with targets like cyclooxygenase-2 (COX-2) but may reduce solubility .

Docking Studies :

  • Pyrazole-3-carboxamides with bulky aryl groups (e.g., 1-phenyl) exhibit favorable binding to DHFR, with docking scores comparable to doxorubicin .

Biological Activity

1H-Pyrazole-3-carboxamide, N,N-dimethyl-5-methoxy-1-phenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a pyrazole ring and methoxy group, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, anticancer effects, and potential for drug development.

  • Molecular Formula : C13H15N3O2
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 55228-18-7

1H-Pyrazole-3-carboxamide exhibits significant biological activity primarily through its role as an enzyme inhibitor . It interacts with specific molecular targets, blocking their activity by binding at the active sites of enzymes involved in various metabolic pathways. This property is crucial for exploring therapeutic avenues in conditions where enzyme regulation is essential .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1H-Pyrazole derivatives. The compound has demonstrated efficacy against several cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound exhibited IC50 values indicating potent cytotoxic effects on various cancer cell lines.
    • For example, it showed significant inhibition against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values of 3.79 µM, 12.50 µM, and 42.30 µM respectively .
Cell LineGI50 (µM)IC50 (µM)
MCF73.79-
SF-26812.50-
NCI-H46042.30-

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in inhibiting cyclin-dependent kinases and other enzymes critical for cell cycle regulation. This inhibition is crucial in the context of cancer therapy where uncontrolled cell proliferation is a hallmark.

Case Studies

Several studies have explored the biological activity of related pyrazole compounds:

  • Study by Bouabdallah et al. : Investigated N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives against Hep-2 and P815 cell lines with significant cytotoxic potential (IC50 = 3.25 mg/mL and 17.82 mg/mL) respectively .
  • Research by Wei et al. : Evaluated ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives, finding one compound particularly potent against A549 lung cancer cells with an IC50 value of 26 µM .

Comparative Analysis with Related Compounds

The biological activity of 1H-Pyrazole-3-carboxamide can be compared with other structurally similar compounds to understand its unique properties better:

Compound NameStructural FeaturesUnique Aspects
1-Phenyl-3-methyl-5-pyrazoloneContains a pyrazolone ringDifferent nitrogen positioning affects reactivity
5-Methoxy-1,3-dimethylpyrazoleShares methoxy groupDimethyl substitution alters biological activity
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-pyrazoleStructurally related with different substituentsFluorophenyl group enhances lipophilicity

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